

# An In-Depth Technical Guide on the Toxic Principles of Atractylis gummifera Poisoning

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Atractylis gummifera, a thistle-like plant native to the Mediterranean region, is the source of potent mitochondrial toxins that have been responsible for numerous cases of severe and often fatal poisonings in both humans and livestock. The primary toxic agents are two structurally related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). These compounds exert their profound toxicity by specifically and potently inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This inhibition leads to a rapid depletion of cellular ATP, triggering a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell death, primarily affecting organs with high metabolic rates such as the liver and kidneys. This technical guide provides a comprehensive overview of the toxic principles of Atractylis gummifera poisoning, detailing the chemistry of its toxins, their mechanism of action, and the downstream cellular consequences. Furthermore, this guide includes a compilation of quantitative toxicological data and detailed experimental protocols for the study of these toxins, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.



# The Toxic Principles: Atractyloside and Carboxyatractyloside

The toxicity of Atractylis gummifera is primarily attributed to two main compounds: atractyloside (ATR) and its more potent derivative, carboxyatractyloside (CATR), also known as **gummiferin**. [1][2] These toxins are concentrated in the rhizome of the plant.[3]

#### Chemical Structure:

Both ATR and CATR are diterpenoid glycosides.[4][5] They consist of a diterpene core, known as atractyligenin, linked to a modified glucose molecule. The key structural difference between the two lies in an additional carboxyl group on the atractyligenin moiety of CATR, which significantly enhances its toxicity.

# Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary molecular target of both ATR and CATR is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane. The ANT protein facilitates the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondria, a process essential for cellular energy homeostasis.

ATR and CATR bind to the ANT protein from the cytosolic side, effectively locking it in a conformation that prevents the translocation of adenine nucleotides. ATR acts as a competitive inhibitor, while CATR is a more potent, non-competitive inhibitor. This blockade of the ADP/ATP exchange halts oxidative phosphorylation, leading to a rapid and severe depletion of cellular ATP.

The profound disruption of cellular energy metabolism triggers a series of downstream events, including:

 Mitochondrial Permeability Transition (MPT): The depletion of ATP and the accumulation of mitochondrial calcium can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.



Apoptosis and Necrosis: The opening of the mPTP results in the dissipation of the
mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome
c, and ultimately, the activation of caspase cascades leading to programmed cell death
(apoptosis). At higher concentrations of the toxins, massive cellular ATP depletion can lead
to necrotic cell death.

## **Quantitative Toxicological Data**

The following tables summarize the available quantitative data on the toxicity of atractyloside and carboxyatractyloside.

Toxin	Animal Model	Route of Administration	LD50	Citation
Atractyloside	Rat	Intraperitoneal (i.p.)	143 mg/kg	
Carboxyatractylo side	Rat	Intraperitoneal (i.p.)	2.9 mg/kg	
Atractyloside	Mouse	Oral	115 ± 22.16 mg/kg	_
Atractyloside	Rat	Subcutaneous (s.c.)	155 mg/kg	_
Atractyloside	Rabbit	Subcutaneous (s.c.)	250 mg/kg	_
Atractyloside	Guinea Pig	Intraperitoneal (i.p.)	200 mg/kg	-
Atractyloside	Dog	Intravenous (i.v.)	15 mg/kg	-



Toxin	In Vitro Model	Parameter	Effective Concentration	Citation
Atractyloside	Pig kidney and liver slices	Enzyme leakage, GSH and ATP depletion	≥200 μM	
Atractyloside	Pig kidney and liver slices	Inhibition of gluconeogenesis	≥500 µM	_

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of Atractylis gummifera toxins.

# Isolation and Purification of Atractyloside and Carboxyatractyloside

This protocol is adapted from a method for the extraction of these toxins from Atractylis gummifera rhizomes.

#### Materials:

- · Dried and powdered rhizomes of Atractylis gummifera
- Methanol
- Erlenmeyer flask
- Aluminum foil
- Shaker
- Filter paper
- Rotary evaporator
- Ventilated oven



#### Procedure:

- Mix 50 g of powdered A. gummifera rhizome with 500 ml of pure methanol in an Erlenmeyer flask.
- Cover the flask with aluminum foil and shake at room temperature for 24 hours.
- Filter the mixture using filter paper to recover the extract.
- Remove the solvent from the filtrate by vacuum evaporation using a rotary evaporator at 40

  °C.
- Completely dry the crude extract in a ventilated oven at 40 °C.
- The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the isolation of pure atractyloside and carboxyatractyloside.

# Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a framework for assessing the impact of atractyloside on mitochondrial function in cultured cells.

#### Materials:

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Glucose, Pyruvate, Glutamine
- Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
- Atractyloside (dissolved in an appropriate vehicle, e.g., water or DMSO)



Cultured cells (e.g., HepG2 human liver cancer cells)

#### Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
- Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.
- Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a
  mixture of rotenone and antimycin A in the designated injection ports. Load atractyloside or
  vehicle control into the first injection port.
- Seahorse XF Analyzer Assay: Calibrate the hydrated sensor cartridge in the Seahorse XF
  Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.
  The instrument will measure the oxygen consumption rate (OCR) before and after the
  sequential injection of the compounds.
- Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial respiration. Compare the effects of atractyloside treatment to the vehicle control.

## **Cell Viability Assessment using the MTT Assay**

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of atractyloside.



#### Materials:

- Cultured cells (e.g., HepG2 cells)
- 96-well cell culture plates
- Cell culture medium
- Atractyloside
- MTT solution (5 mg/ml in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of atractyloside for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.
- MTT Addition: After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

### Histopathological Analysis of Liver and Kidney Tissue

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of liver and kidney tissues from animals exposed to Atractylis gummifera toxins.



#### Materials:

- · Formalin-fixed, paraffin-embedded liver and kidney tissue sections on glass slides
- Xylene
- Ethanol (100%, 95%, 70%)
- · Distilled water
- Harris's Hematoxylin solution
- Acid alcohol (1% HCl in 70% ethanol)
- Scott's tap water substitute or ammonia water
- Eosin Y solution
- · Mounting medium
- Coverslips

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Immerse in 100% ethanol (2 changes, 3 minutes each).
  - Immerse in 95% ethanol (2 minutes).
  - Immerse in 70% ethanol (2 minutes).
  - Rinse in running tap water.
- Hematoxylin Staining:
  - Immerse in Harris's Hematoxylin for 5-15 minutes.



- Rinse in running tap water.
- Differentiate in 1% acid alcohol (a few quick dips).
- Rinse in running tap water.
- Blue in Scott's tap water substitute or ammonia water for 30-60 seconds.
- Rinse in running tap water for 5 minutes.
- Eosin Staining:
  - Immerse in Eosin Y solution for 1-3 minutes.
  - Rinse in running tap water.
- Dehydration and Clearing:
  - Immerse in 95% ethanol (2 changes, 2 minutes each).
  - Immerse in 100% ethanol (2 changes, 2 minutes each).
  - Immerse in xylene (2 changes, 5 minutes each).
- Mounting:
  - Apply a drop of mounting medium to the tissue section and place a coverslip.
- Microscopic Examination:
  - Examine the stained sections under a light microscope for pathological changes such as necrosis, apoptosis, and inflammation.

### **Detection of Apoptosis using the TUNEL Assay**

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:



- Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides
- Proteinase K
- TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
- Stop/Wash Buffer
- Converter-POD (or fluorescent label)
- DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)
- Counterstain (e.g., Methyl Green or Hematoxylin)

#### Procedure:

- Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
- Permeabilization: Incubate slides with Proteinase K solution to retrieve antigenic sites.
- TUNEL Reaction: Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C.
- Detection:
  - For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to produce a brown precipitate in apoptotic cells.
  - For fluorescent detection, mount with a medium containing a fluorescent label compatible with the labeled dUTPs.
- Counterstaining: Lightly counterstain the nuclei with a suitable stain to visualize the tissue morphology.
- Microscopic Analysis: Analyze the slides under a microscope to identify and quantify TUNELpositive (apoptotic) cells.

## **Analysis of Apoptotic Markers by Western Blot**



This protocol allows for the detection of key proteins involved in the apoptotic pathway.

#### Materials:

- Cell or tissue lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.



- Detection: Wash the membrane again and incubate with ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities to determine changes in the expression and cleavage of apoptotic proteins.

## Signaling Pathways and Logical Relationships

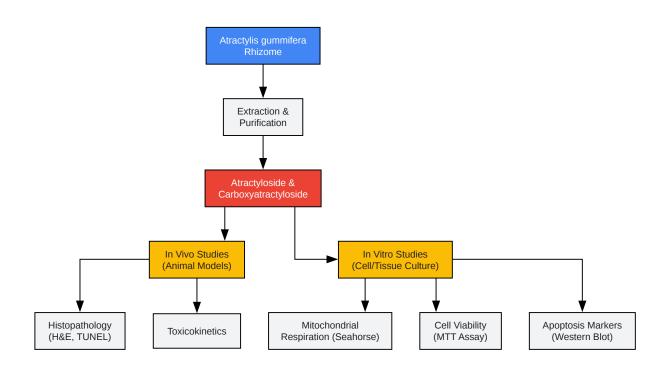
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



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Caption: Atractyloside toxicity signaling pathway.





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Caption: Experimental workflow for studying A. gummifera toxins.

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